molecular formula C12H18N4OS B15235100 (S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

Cat. No.: B15235100
M. Wt: 266.37 g/mol
InChI Key: BKSPXAGJNHITIS-QMMMGPOBSA-N
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Description

(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a chiral small molecule characterized by a thieno[3,2-d]pyrimidine core fused with a thiophene ring, an amino group at position 2, and a hexanol side chain substituted at position 2. The stereochemistry at the second carbon of the hexanol chain is S-configuration, which may critically influence its biological interactions.

Properties

Molecular Formula

C12H18N4OS

Molecular Weight

266.37 g/mol

IUPAC Name

(2S)-2-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol

InChI

InChI=1S/C12H18N4OS/c1-2-3-4-8(7-17)14-11-10-9(5-6-18-10)15-12(13)16-11/h5-6,8,17H,2-4,7H2,1H3,(H3,13,14,15,16)/t8-/m0/s1

InChI Key

BKSPXAGJNHITIS-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@@H](CO)NC1=NC(=NC2=C1SC=C2)N

Canonical SMILES

CCCCC(CO)NC1=NC(=NC2=C1SC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thienopyrimidine Core: This could involve the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Amination: Introduction of the amino group at the 2-position of the thienopyrimidine core, possibly through nucleophilic substitution reactions.

    Attachment of the Hexanol Side Chain: This step might involve the coupling of the amino-thienopyrimidine intermediate with a hexanol derivative, using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Position 4

The amino-hexanol substituent at position 4 is introduced via nucleophilic aromatic substitution (SNAr), a common strategy for functionalizing halogenated thienopyrimidine precursors. For example:

PrecursorReaction ConditionsProductYieldSource
4-Chloro derivative 5 Hexanol-2-amine, NaHCO₃, DMF, 130°C(S)-2-((2-Aminothieno[3,2-d]pyrimidin-4-yl)amino)hexan-1-ol67%

Key findings:

  • The reaction proceeds via displacement of the chloro group at position 4 by the primary amine of hexanol-2-amine.

  • Polar aprotic solvents (e.g., DMF) and elevated temperatures enhance reaction efficiency .

Palladium-Catalyzed Cross-Coupling Reactions

While the target compound lacks halogens, its synthetic intermediates (e.g., bromo or iodo derivatives) undergo cross-coupling reactions. For instance:

Suzuki–Miyaura Coupling at Position 6

A bromo-substituted thienopyrimidine precursor reacts with aryl boronic acids under palladium catalysis:

EntryBoronic Acid (eq.)BaseCatalyst (eq.)SolventProduct Yield
54-MePhB(OH)₂ (2)K₂CO₃ (2.6)Pd(PPh₃)₄ (0.02)THF67%
  • Optimal conditions involve excess boronic acid, THF, and reflux .

  • This method is critical for diversifying substituents at position 6 in related compounds .

Amino Group at Position 2

The primary amine at position 2 undergoes alkylation or acylation to modulate electronic and steric properties:

Reaction TypeReagentConditionsProductBiological Impact
AcylationAcetyl chlorideDCM, RT, 12 h2-Acetamidothieno[3,2-d]pyrimidineReduced antiplasmodial activity
AlkylationMethyl iodideK₂CO₃, DMF, 60°C2-Methylaminothieno[3,2-d]pyrimidineImproved metabolic stability
  • Alkylation with methyl groups enhances metabolic stability (e.g., t1/2t_{1/2} increased from 11 to 40 min) .

Hydroxyl Group in Hexanol Chain

The primary alcohol undergoes oxidation or esterification:

ReactionReagentConditionsProductApplication
OxidationPCC/DCMRT, 4 hHexanal derivativeProbe for SAR studies
EsterificationAcetic anhydridePyridine, RTHexyl acetate derivativeSolubility modulation

Stability and Metabolic Reactions

The thienopyrimidine core is susceptible to oxidative metabolism, particularly at position 6. Key observations:

  • Methyl groups at position 6 undergo rapid oxidation (t1/2=11t_{1/2} = 11 min) .

  • Piperidine substituents at position 4 improve stability (t1/2=40t_{1/2} = 40 min) .

Comparative Reactivity of Thienopyrimidine Derivatives

The table below summarizes reactivity trends for substituents at positions 2, 4, and 6:

PositionSubstituent TypeReactivityExample Reaction
2AminoHigh (alkylation, acylation)Methylation to improve LipE
4Amino-hexanolModerate (SNAr, stability studies)Oxidative metabolism
6Unsubstituted/HalogenHigh (cross-coupling, oxidation)Suzuki–Miyaura coupling

Key Synthetic Challenges

  • Purification : Cross-coupled products often require HPLC due to byproduct formation (e.g., dehalogenation) .

  • Yield Optimization : Buchwald–Hartwig couplings on thienopyrimidines remain low-yielding (23–60%) .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases, depending on its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

Compound 1 : (R)-2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol (233)
  • Core Structure: Pyrido[3,2-d]pyrimidine (pyridine-pyrimidine fusion) instead of thieno[3,2-d]pyrimidine.
  • Substituents: Fluorine atom at position 7 of the pyrido core. Methyl group at the second carbon of the hexanol chain. R-configuration at the chiral center.
  • Biological Target: Toll-like receptor (TLR) modulator, patented for immunomodulatory applications.
  • Key Insights :
    • Fluorination likely enhances metabolic stability and binding affinity.
    • Methyl substitution may increase lipophilicity, affecting pharmacokinetics.
Compound 2 : 1-({1-(2-Aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl}ethynyl)cyclohexanol (2OL)
  • Core Structure : Benzimidazole linked to a pyrimidine via an ethynyl group.
  • Substituents: Methoxyethylamino group on the benzimidazole. Cyclohexanol moiety replacing the hexanol chain.
  • Biological Target : Unspecified in evidence, but benzimidazole derivatives often target kinases or GPCRs.
  • Key Insights: Ethynyl linkage and cyclohexanol may improve solubility and steric bulk. Benzimidazole-pyrimidine hybrids are common in anticancer and antiviral agents.

Biological Activity

(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common method includes:

  • Formation of the thieno[3,2-d]pyrimidine core : This is achieved through cyclization reactions involving thiophene derivatives and appropriate reagents such as sodium cyanate and bromine.
  • Amination : The introduction of the amino group at the 2-position of the thieno[3,2-d]pyrimidine scaffold is crucial for biological activity.
  • Alkylation : The hexan-1-OL moiety is introduced through alkylation reactions, often using alkyl halides in the presence of a base.

The yield and purity of the final compound can be optimized through careful selection of reaction conditions and purification methods.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives, including this compound. In vitro assays demonstrate that these compounds exhibit inhibitory effects on various protein kinases implicated in cancer progression, particularly Focal Adhesion Kinase (FAK), which is overexpressed in many metastatic cancers. For instance:

  • Inhibition of FAK : Compounds derived from thieno[3,2-d]pyrimidine scaffolds showed IC50 values in the nanomolar range against FAK, indicating potent inhibitory activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings include:

  • Substituent Effects : Variations at the 6-position of the thieno[3,2-d]pyrimidine core have been shown to alter potency dramatically. For example, substituents such as methoxy or halogens can enhance activity due to improved binding affinity to target proteins .

In Vivo Studies

In vivo studies using xenograft models have demonstrated that compounds similar to this compound can significantly reduce tumor growth. These findings support the potential therapeutic application of this compound in oncology .

Case Study 1: Efficacy Against Breast Cancer

A study investigating a series of thieno[3,2-d]pyrimidines found that specific derivatives exhibited remarkable cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). The compound's mechanism was linked to apoptosis induction via mitochondrial pathways .

Case Study 2: Antiproliferative Effects

Another study focused on the antiproliferative effects of related compounds against various human cancer cell lines. Results indicated that modifications to the amino group significantly affected cellular uptake and subsequent biological activity .

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